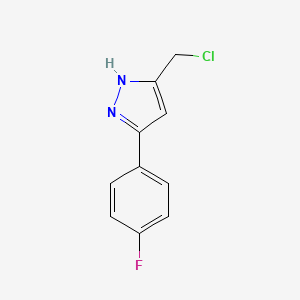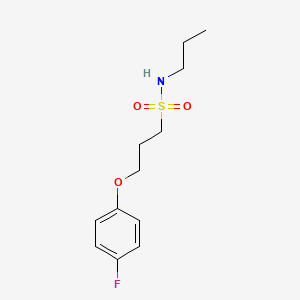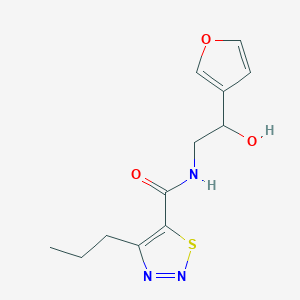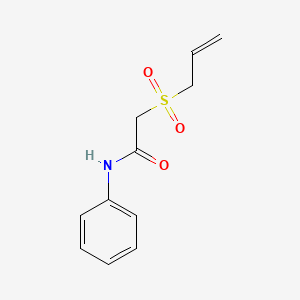![molecular formula C26H24ClF3N4O2 B2413145 3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one CAS No. 338406-46-5](/img/structure/B2413145.png)
3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyridine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridine and piperazine rings contribute to the rigidity of the molecule, while the trifluoromethyl group adds electron-withdrawing character .Aplicaciones Científicas De Investigación
Phytotoxicity Research
Research has shown that the phytotoxicity of compounds related to 3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one increases with decreasing carrier volume. This effect is further enhanced by the addition of crop oil concentrate to the spray solution, indicating potential applications in agricultural weed management (Buhler & Burnside, 1984).
Synthesis of Complex Molecules
This compound has been used as a building block in the synthesis of complex molecules such as Celebrex® (celecoxib), a COX-2 selective, nonsteroidal anti-inflammatory drug. The process involves key steps like addition-elimination reactions and the Stetter reaction, demonstrating its utility in pharmaceutical synthesis (Sommer et al., 2017).
Pharmacological Research
Several derivatives of this compound have been synthesized and evaluated for their pharmacological properties, such as binding affinity for alpha-adrenoceptors and potential antiarrhythmic and antihypertensive activities. This highlights its relevance in developing new therapeutic agents (Kulig et al., 2010).
Herbicide Development
Studies have investigated the use of related compounds in the development of herbicides, specifically for weed management in various agricultural settings. The research focuses on the application methods and effectiveness in controlling unwanted plant growth (Coffman & Frank, 1987).
Antitumor Activity
Novel derivatives of this compound have been synthesized and shown significant cytotoxicity against several tumor cell lines. This suggests its potential as a base for developing new antitumor agents (Naito et al., 2005).
Radiochemistry and PET Studies
This compound has been used in radiochemistry, particularly in positron emission tomography (PET) studies, to investigate serotonergic neurotransmission. This reflects its importance in neurological research and imaging (Plenevaux et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-3-[4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]-1-pyridin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClF3N4O2/c27-23-17-21(26(28,29)30)18-32-25(23)34-13-11-33(12-14-34)15-16-36-22-4-1-19(2-5-22)3-6-24(35)20-7-9-31-10-8-20/h1-10,17-18H,11-16H2/b6-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQPXYRPJHZUHB-UTCJRWHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=CC=NC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)/C=C\C(=O)C3=CC=NC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClF3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B2413063.png)



![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)
![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B2413072.png)


![(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B2413076.png)
![(E)-3-(3-fluorophenyl)-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2413079.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2413081.png)
![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)

